

Literature review on 5-Chloro-2-methylphenyl isocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-methylphenyl isocyanate

Cat. No.: B021075

[Get Quote](#)

An In-depth Technical Guide to 5-Chloro-2-methylphenyl isocyanate

Introduction

5-Chloro-2-methylphenyl isocyanate (CAS No: 40411-27-6) is an aromatic isocyanate, a class of organic compounds characterized by the functional group $-N=C=O$.^[1] This functional group is highly reactive, making the compound a versatile intermediate in organic synthesis. Its structure, featuring a chlorinated and methylated phenyl ring, allows for the introduction of this specific moiety into larger molecules. This technical guide provides a comprehensive review of its properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The physical and chemical properties of **5-Chloro-2-methylphenyl isocyanate** are critical for its handling, storage, and application in chemical reactions. These properties are summarized in the table below. The compound is a liquid at room temperature and is sensitive to moisture.

[1][2]

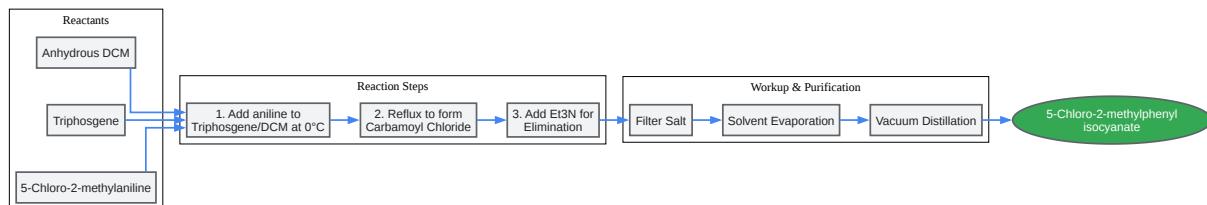
Property	Value	Reference
CAS Number	40411-27-6	[1] [3]
Molecular Formula	C ₈ H ₆ CINO	[1] [3]
Molecular Weight	167.59 g/mol	[1]
Appearance	Clear, colorless liquid	[2]
Boiling Point	115 °C at 5 mmHg	[1] [2]
Density	1.226 g/mL at 25 °C	[1] [2]
Refractive Index (n _{20/D})	1.556	[1] [2]
Storage Temperature	2-8°C	[1] [2]
SMILES String	Cc1ccc(Cl)cc1N=C=O	[1]
InChI Key	XEMUTFNBAICJEO- UHFFFAOYSA-N	[1]

Synthesis

The primary industrial method for synthesizing isocyanates involves the phosgenation of the corresponding primary amine. However, due to the high toxicity of phosgene gas, alternative reagents like triphosgene (bis(trichloromethyl) carbonate) are often used in laboratory settings. Triphosgene serves as a safer, solid source of phosgene.

Experimental Protocol: Synthesis from 5-Chloro-2-methylaniline

This protocol describes a general procedure for the synthesis of aryl isocyanates using triphosgene, adapted for **5-Chloro-2-methylphenyl isocyanate**.


Materials:

- 5-Chloro-2-methylaniline
- Triphosgene

- Triethylamine (Et_3N) or another non-nucleophilic base
- Anhydrous Dichloromethane (DCM) or Toluene
- Argon or Nitrogen gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line is charged with a solution of triphosgene (0.4 equivalents) in anhydrous DCM under an argon atmosphere.
- A solution of 5-Chloro-2-methylaniline (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred triphosgene solution at 0 °C (ice bath).
- After the initial addition, the reaction mixture is allowed to warm to room temperature and then gently refluxed. The reaction progress is monitored by TLC or IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the $-\text{N}=\text{C}=\text{O}$ stretch).
- Once the formation of the intermediate carbamoyl chloride is complete, the mixture is cooled to 0 °C.
- A solution of triethylamine (1.1 equivalents) in anhydrous DCM is added dropwise to the reaction mixture. This step facilitates the elimination of HCl to form the isocyanate.^[4]
- The mixture is stirred at room temperature for several hours until the reaction is complete.
- The resulting mixture containing triethylamine hydrochloride salt is filtered under an inert atmosphere.
- The solvent is removed from the filtrate under reduced pressure.
- The crude **5-Chloro-2-methylphenyl isocyanate** is purified by vacuum distillation to yield the final product.^[4]

[Click to download full resolution via product page](#)

Synthesis workflow for **5-Chloro-2-methylphenyl isocyanate**.

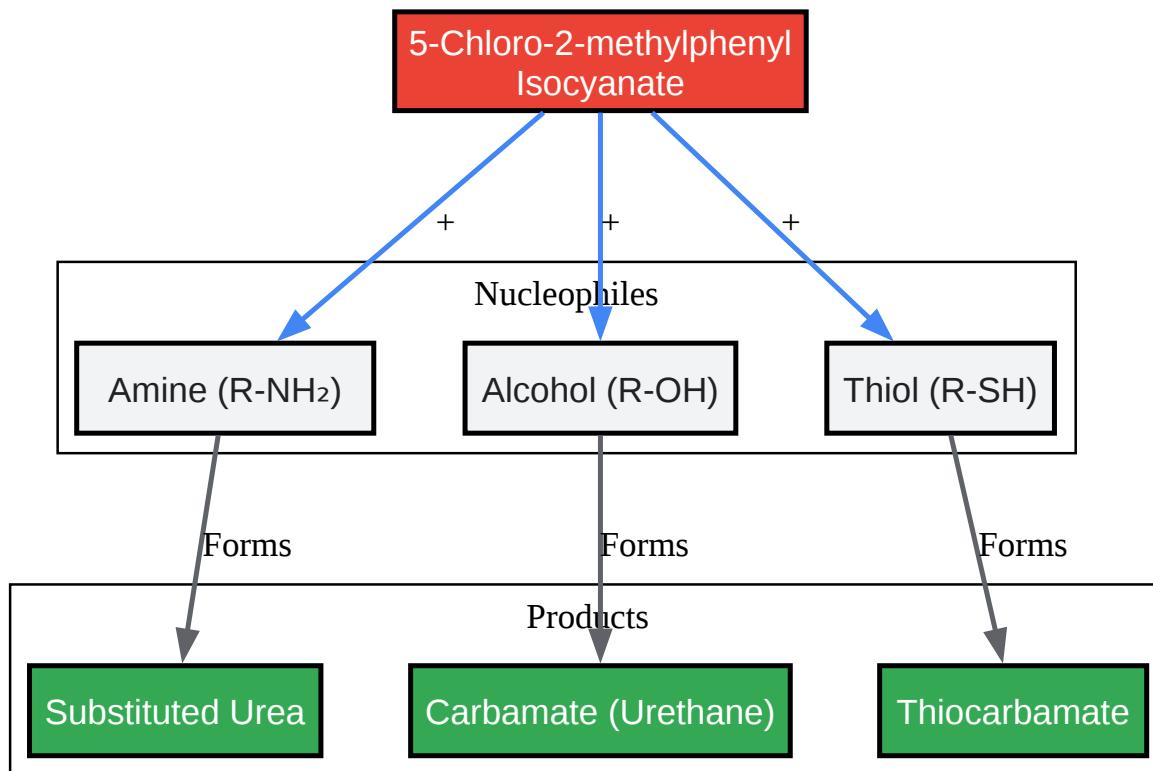
Reactivity and Applications

The electrophilic carbon atom in the isocyanate group is highly susceptible to attack by nucleophiles. This reactivity is the basis for its wide application as a synthetic intermediate.^[5] Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the phenyl ring.^[5]

Key applications include:

- **Synthesis of Ureas and Thioureas:** Reacts readily with primary and secondary amines to form substituted ureas, which are common scaffolds in pharmaceuticals and agrochemicals.
- **Synthesis of Carbamates (Urethanes):** Reacts with alcohols to form carbamates. This is the fundamental reaction in polyurethane chemistry.
- **Chiral Stationary Phases:** Used in the synthesis of chiral stationary phases for HPLC, enabling the separation of enantiomers.^[1]

Experimental Protocol: Synthesis of 1-(5-chloro-2-methylphenyl)-3-phenylurea


This protocol provides a representative example of the reaction between **5-Chloro-2-methylphenyl isocyanate** and an amine.

Materials:

- **5-Chloro-2-methylphenyl isocyanate**
- Aniline
- Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
- Argon or Nitrogen gas supply

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) in anhydrous THF.
- To this stirred solution, add a solution of **5-Chloro-2-methylphenyl isocyanate** (1.0 equivalent) in anhydrous THF dropwise at room temperature.
- An exothermic reaction typically occurs, and a precipitate may form immediately.
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or by IR spectroscopy for the disappearance of the isocyanate peak ($\sim 2270 \text{ cm}^{-1}$).
- Upon completion, the precipitate is collected by filtration.
- Wash the collected solid with cold THF or diethyl ether to remove any unreacted starting materials.
- Dry the solid under vacuum to yield the pure 1-(5-chloro-2-methylphenyl)-3-phenylurea product.

[Click to download full resolution via product page](#)

Role as a versatile synthetic intermediate.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of **5-Chloro-2-methylphenyl isocyanate**. While specific spectra are best obtained from the supplier, typical expected values are summarized below.

Spectroscopy	Expected Chemical Shifts / Frequencies
¹ H NMR (CDCl ₃)	$\delta \approx 7.0\text{-}7.3 \text{ ppm (m, 3H, Ar-H), } \delta \approx 2.3 \text{ ppm (s, 3H, Ar-CH}_3\text{).}$
¹³ C NMR (CDCl ₃)	$\delta \approx 130\text{-}140 \text{ ppm (Ar-C), } \delta \approx 125\text{-}130 \text{ ppm (Ar-CH), } \delta \approx 124 \text{ ppm (C-NCO), } \delta \approx 17 \text{ ppm (Ar-CH}_3\text{).}$
IR (neat)	$\nu \approx 2270\text{-}2250 \text{ cm}^{-1}$ (strong, sharp, asymmetric N=C=O stretch), $\nu \approx 3000\text{-}2850 \text{ cm}^{-1}$ (C-H stretch), $\nu \approx 1600, 1500 \text{ cm}^{-1}$ (C=C aromatic stretch).

Safety and Handling

Isocyanates are toxic and require careful handling. **5-Chloro-2-methylphenyl isocyanate** is classified as an acute toxin and a respiratory and skin sensitizer.^{[1][6]} Inhalation can cause asthma-like symptoms, and prolonged exposure may lead to lung damage.^[6] Contact with skin and eyes causes severe irritation.^[7]

Aspect	Precautionary Measures
Hazard Classification	Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Respiratory Sensitizer, Skin Sensitizer. [1]
Personal Protective Equipment (PPE)	Chemical-resistant gloves, safety goggles with side shields or face shield, lab coat. Use a respirator with an appropriate filter (e.g., type ABEK EN14387) if ventilation is inadequate. [1] [7] [8]
Handling	Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. [6] [7] Keep away from moisture, as it reacts with water to release CO ₂ gas, which can cause pressure buildup in sealed containers. [9]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. [7] Recommended storage is at 2-8°C under an inert atmosphere. [1]
First Aid	Skin: Wash off immediately with plenty of soap and water. [7] Eyes: Rinse cautiously with water for several minutes. [7] Inhalation: Remove person to fresh air. [7] General: Seek immediate medical attention in case of significant exposure. [7]

Conclusion

5-Chloro-2-methylphenyl isocyanate is a valuable chemical intermediate due to the high reactivity of its isocyanate group. Its primary utility lies in the synthesis of substituted ureas, carbamates, and other derivatives that are important in the development of pharmaceuticals, agrochemicals, and materials science. However, its significant toxicity and sensitization potential necessitate strict adherence to safety protocols during handling and storage. A

thorough understanding of its chemical properties, reactivity, and hazards is crucial for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-氯-2-甲基苯基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-氯-2-甲基苯基异氰酸酯 | 40411-27-6 [m.chemicalbook.com]
- 3. 5-Chloro-2-methylphenyl isocyanate [oakwoodchemical.com]
- 4. rsc.org [rsc.org]
- 5. poliuretanos.net [poliuretanos.net]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [Literature review on 5-Chloro-2-methylphenyl isocyanate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b021075#literature-review-on-5-chloro-2-methylphenyl-isocyanate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com